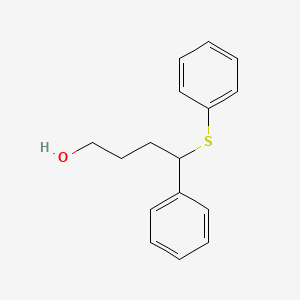

4-Phenyl-4-(phenylsulfanyl)butan-1-ol

Description

Properties

CAS No. |

60270-07-7 |

|---|---|

Molecular Formula |

C16H18OS |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4-phenyl-4-phenylsulfanylbutan-1-ol |

InChI |

InChI=1S/C16H18OS/c17-13-7-12-16(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

InChI Key |

NKSOARFPKMECHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Sulfanyl and Aromatic Substituents

Functional Group Variations in Butanol Derivatives

Key Research Findings and Data Gaps

Functional Group Impact : Replacement of the hydroxyl group with a ketone (as in 4-(phenylsulfanyl)butan-2-one) significantly alters bioactivity, highlighting the importance of alcohol vs. carbonyl functionalities .

Q & A

Q. How can researchers optimize the synthetic route for 4-Phenyl-4-(phenylsulfanyl)butan-1-ol to improve yield and purity?

- Methodological Answer : A multi-step approach is recommended. First, use nucleophilic substitution to introduce the phenylsulfanyl group at the C4 position of a pre-functionalized butanol derivative. For example, reacting 4-bromo-4-phenylbutan-1-ol with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimize reaction time and temperature to minimize byproducts (e.g., oxidation of the sulfanyl group). Yield improvements (>70%) are achievable by maintaining inert atmospheres (N₂/Ar) to prevent disulfide formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), phenyl groups (δ 7.2–7.5 ppm, multiplet), and methylene/methine protons adjacent to sulfur (δ 2.5–3.5 ppm). Compare with analogous compounds like 4-Phenyl-1-butanol (δ 7.2–7.4 ppm for phenyl) .

- ¹³C NMR : The sulfanyl-bearing carbon (C4) shows deshielding (δ 35–45 ppm). Use DEPT-135 to confirm CH₂/CH groups.

- MS : ESI-MS in positive mode should display [M+H]⁺. Fragmentation patterns (e.g., loss of H₂O or C₆H₅S•) aid structural confirmation .

- IR : Confirm OH stretch (~3400 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The sulfanyl group increases susceptibility to oxidation. Store the compound in amber vials under inert gas (N₂) at –20°C to prevent disulfide formation. Monitor degradation via HPLC: a sudden increase in RT >10% indicates oxidation. Stabilize solutions with antioxidants (e.g., BHT at 0.1% w/v) in non-polar solvents (e.g., toluene) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) to model the electronic environment:

- Calculate Fukui indices (e.g., Gaussian 09 with B3LYP/6-31G*) to identify nucleophilic (sulfanyl sulfur) and electrophilic (hydroxyl oxygen) sites.

- Solvent effects (e.g., PCM model for DMSO) refine predictions for reaction pathways. Compare with experimental data (e.g., SN2 reactivity with alkyl halides) .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfur-containing alcohols like this compound?

- Methodological Answer :

- Data Normalization : Standardize assays (e.g., MIC for antimicrobial studies) using controls like chloramphenicol. Account for solvent effects (DMSO vs. ethanol) on activity .

- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data. Discrepancies in IC₅₀ values may arise from cell line variations (e.g., HEK293 vs. HeLa) .

Q. What strategies enable stereochemical control during derivatization of this compound?

- Methodological Answer :

- Chiral Catalysis : Use Sharpless asymmetric epoxidation or organocatalysts (e.g., proline derivatives) to introduce stereocenters in downstream reactions.

- HPLC Chiral Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.